molecular formula C9H12N2O4S B14814565 5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide

5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide

Cat. No.: B14814565
M. Wt: 244.27 g/mol
InChI Key: CYUYPETWCNZNQK-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields.

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide involves several steps. One common method includes the reaction of 4-methoxypyridine-2-sulfonyl chloride with cyclopropanol in the presence of a base. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a sulfonamide, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

5-cyclopropyloxy-4-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-14-7-4-9(16(10,12)13)11-5-8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

CYUYPETWCNZNQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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